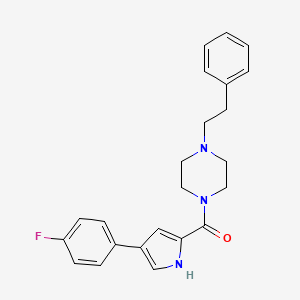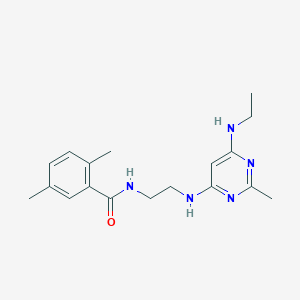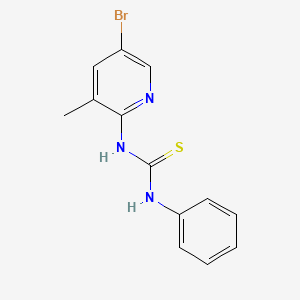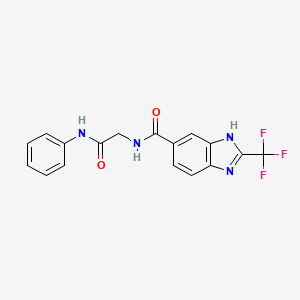![molecular formula C18H27Br2NO3 B2577829 1-[3-(2,4-ジブロモフェノキシ)-2-ヒドロキシプロピル]-2,2,6,6-テトラメチルピペリジン-4-オール CAS No. 946278-75-7](/img/structure/B2577829.png)
1-[3-(2,4-ジブロモフェノキシ)-2-ヒドロキシプロピル]-2,2,6,6-テトラメチルピペリジン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a piperidine ring substituted with a hydroxypropyl group and a dibromophenoxy moiety, making it a subject of interest in organic chemistry and material science.
科学的研究の応用
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the hydroxy group and the sterically hindered piperidine ring.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with antioxidant properties.
Industry: Utilized in the production of polymers and materials with enhanced stability and resistance to degradation.
作用機序
Target of Action
Similar compounds have been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens .
Mode of Action
It has been suggested that similar compounds might act by inhibiting complex ii in the mitochondrial electron transport chain .
Biochemical Pathways
It is likely that the compound affects the pathways related to the mitochondrial electron transport chain, given its suggested mode of action .
Action Environment
Similar compounds have been found to exhibit selective growth inhibitory activity against cancer cells adapted to nutrient starvation .
生化学分析
Biochemical Properties
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with bromodiphenyl ethers, which are compounds containing two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group . These interactions are essential for its biochemical activity and influence its role in metabolic processes.
Cellular Effects
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens . This compound’s ability to affect cell signaling and gene expression makes it a valuable tool in biochemical research.
Molecular Mechanism
The molecular mechanism of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit complex II in the mitochondrial electron transport chain, potentially favoring apoptosis . This inhibition is a key aspect of its molecular mechanism and contributes to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol change over time. Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. The compound’s stability and degradation rates are crucial for understanding its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol vary with different dosages in animal models. Studies have shown that there are threshold effects observed at certain dosages, as well as toxic or adverse effects at high doses . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolic activity. For instance, it has been found to modulate calcium channel activity, which is an important aspect of its metabolic function . These interactions are vital for understanding the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol within cells and tissues involve various transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall biochemical activity.
Subcellular Localization
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol exhibits specific subcellular localization patterns. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps:
Formation of the Dibromophenoxy Intermediate: The initial step involves the bromination of phenol to obtain 2,4-dibromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Alkylation: The 2,4-dibromophenol is then reacted with epichlorohydrin to form 3-(2,4-dibromophenoxy)-1,2-epoxypropane.
Ring Opening and Piperidine Introduction: The epoxy group in 3-(2,4-dibromophenoxy)-1,2-epoxypropane is opened using 2,2,6,6-tetramethylpiperidine in the presence of a base like sodium hydroxide, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The dibromo groups can be reduced to form the corresponding phenol using reducing agents such as zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of 2,4-dihydroxyphenyl derivatives.
Substitution: Formation of amine or thiol derivatives.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-ol: Lacks the dibromophenoxy group, making it less effective as an antioxidant.
2,4-Dibromophenol: Lacks the piperidine ring, resulting in lower steric hindrance and stability.
3-(2,4-Dibromophenoxy)-1,2-epoxypropane: An intermediate in the synthesis of the target compound, with different reactivity and applications.
Uniqueness
1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the combination of the dibromophenoxy group and the sterically hindered piperidine ring, which together confer enhanced antioxidant properties and stability. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-[3-(2,4-dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27Br2NO3/c1-17(2)8-13(22)9-18(3,4)21(17)10-14(23)11-24-16-6-5-12(19)7-15(16)20/h5-7,13-14,22-23H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLDVXVFWMNYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CC(COC2=C(C=C(C=C2)Br)Br)O)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)
![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2577749.png)


![N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2577754.png)
![4-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2577755.png)
![4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B2577757.png)
![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)
![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)


![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)

